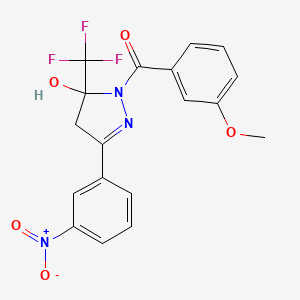
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride is a compound that features an adamantane backbone, a pyrrolidine ring, and an ethanone group. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science
Méthodes De Préparation
The synthesis of 1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride typically involves multiple steps, starting with the functionalization of the adamantane core. One common method involves the acylation of 1-adamantylacetic acid in the presence of trifluoroacetic anhydride and trifluoromethanesulfonic acid as a catalyst . . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Analyse Des Réactions Chimiques
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride undergoes various chemical reactions, including:
Substitution: The adamantane and pyrrolidine rings can undergo substitution reactions, often facilitated by radical initiators or strong bases.
Common reagents used in these reactions include trifluoroacetic anhydride, trifluoromethanesulfonic acid, sodium borohydride, and lithium aluminum hydride. Major products formed from these reactions include various substituted adamantane derivatives and reduced forms of the compound .
Applications De Recherche Scientifique
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride involves its interaction with various molecular targets. The adamantane core is known to enhance the lipophilicity and stability of the compound, allowing it to penetrate biological membranes more effectively . The pyrrolidine ring may interact with specific receptors or enzymes, modulating their activity and leading to the observed biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride can be compared to other adamantane derivatives, such as:
Amantadine: Known for its antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonistic properties.
Rimantadine: Another antiviral compound similar to amantadine.
The uniqueness of this compound lies in its combination of the adamantane core with a pyrrolidine ring, which may confer distinct biological activities and chemical properties compared to other adamantane derivatives .
Propriétés
IUPAC Name |
1-(1-adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c18-15(11-17-3-1-2-4-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-14H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAJJZDSGHNTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)C23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine](/img/structure/B5210309.png)
![(3R*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5210322.png)
![N-[(4-chlorophenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B5210331.png)

![3-(diphenylmethyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5210336.png)

![2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5210354.png)
![methyl N-[(1,3-benzoxazol-2-ylthio)acetyl]leucinate](/img/structure/B5210357.png)
![3-(4-fluorophenyl)-5-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5210360.png)
![2-(2,5-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B5210366.png)

![N-(2,6-diethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5210396.png)

